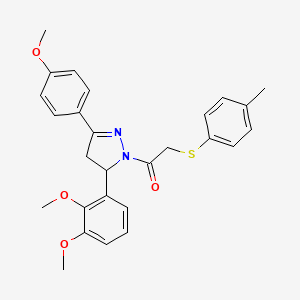

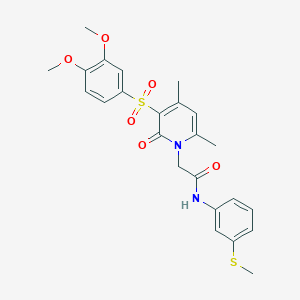

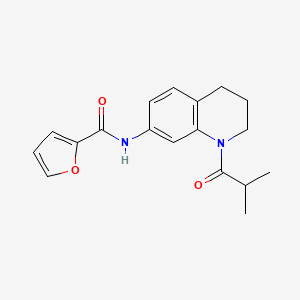

2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

Benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (CA), with applications ranging from anticonvulsant actions to potential treatments for conditions such as glaucoma and epilepsy. For example, certain benzenesulfonamide derivatives exhibit low nanomolar inhibitory action against specific human carbonic anhydrase isoforms (hCA I, hCA II, hCA VII, and hCA XII), which are implicated in epileptogenesis and seizure disorders. Some of these compounds have shown effective seizure protection in animal models, highlighting their potential as anticonvulsant agents (Mishra et al., 2017).

Antitumor and Anticancer Applications

Another area of research focuses on the anticancer properties of benzenesulfonamides. These compounds have been evaluated as inhibitors of tumor-associated carbonic anhydrase isoforms, particularly hCA IX and XII, which play roles in tumor acidification and growth. By targeting these isoforms, benzenesulfonamides can potentially inhibit tumor growth and metastasis. Some derivatives have been specifically designed to exhibit potent inhibitory activity against these isoforms, making them candidates for anticancer drug development (Congiu et al., 2015).

Antioxidant and Enzyme Inhibition Properties

Benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The study of these compounds may lead to the development of treatments for these conditions (Lolak et al., 2020).

Synthesis and Structural Studies

Research on benzenesulfonamides also extends to their synthesis and structural analysis, which is crucial for understanding their biological activities and optimizing their pharmacological properties. Studies include the efficient synthesis of key intermediates and structural analysis through crystallography (Wang et al., 2008).

Properties

IUPAC Name |

2,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c19-14-5-6-18(16(21)13-14)27(25,26)22-7-8-23-9-11-24(12-10-23)17-4-2-1-3-15(17)20/h1-6,13,22H,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHWOPOVYNHCTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2365819.png)

![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)